molecular formula C21H16FN5O4S B2612654 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-25-6

7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2612654
CAS No.: 852171-25-6
M. Wt: 453.45
InChI Key: RVSYHQVABFMZSR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Biological Activity

A related compound, featuring the synthesis of various pyrimidine derivatives linked with morpholinophenyl groups, was explored for its biological activity, particularly focusing on larvicidal activity against third instar larvae. These compounds were evaluated for their effectiveness in comparison to the standard drug Malathion, with several derivatives showing significant activity due to the presence of electron-withdrawing groups attached to the benzyl ring (Gorle et al., 2016).

Crystal Structure Analysis

Research on structurally similar 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed variations in molecular structures but different crystal structures. These studies provide insight into how different substituents and molecular arrangements influence the overall crystal packing and intermolecular interactions, demonstrating the nuanced role of fluorophenyl groups in dictating the molecular architecture (Trilleras et al., 2009).

Anticancer Activity

The synthesis and evaluation of N-substituted indole derivatives, including compounds with fluorophenyl groups, have been investigated for their anticancer activity. Specifically, these studies focused on the inhibition of topoisomerase-I enzyme, highlighting the potential of fluorophenyl-substituted pyrimidines as scaffolds for developing new anticancer agents (Kumar & Sharma, 2022).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of novel compounds demonstrates the potential of pyrimidine derivatives in optical material applications. These studies explore how the structural features of these molecules, including the fluorophenyl group, contribute to their optical behaviors, offering insights into designing materials with specific optical functionalities (Shettigar et al., 2009).

Future Directions

Future research could focus on studying this compound in more detail, including its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications, particularly in the field of medicine given the known pharmacological effects of pyrimidines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluoroaniline with 1,3-dimethyl-5-nitroisocyanurate, followed by the reduction of the nitro group to an amine. The amine is then reacted with 3-nitrobenzyl chloride to form the corresponding benzylthio derivative, which is cyclized to form the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Starting Materials": [ "4-fluoroaniline", "1,3-dimethyl-5-nitroisocyanurate", "sodium borohydride", "3-nitrobenzyl chloride", "potassium carbonate", "acetonitrile", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 1,3-dimethyl-5-nitroisocyanurate in acetonitrile/dimethylformamide using potassium carbonate as a base to form 7-(4-fluorophenyl)-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione.", "Step 2: Reduction of the nitro group using sodium borohydride in methanol to form 7-(4-fluorophenyl)-1,3-dimethyl-5-amino-2,4(1H,3H)-pyrimidinedione.", "Step 3: Reaction of the amine with 3-nitrobenzyl chloride in chloroform to form 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)amino)-2,4(1H,3H)-pyrimidinedione.", "Step 4: Reaction of the benzylamino derivative with potassium carbonate in chloroform/water to form 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

852171-25-6

Molecular Formula

C21H16FN5O4S

Molecular Weight

453.45

IUPAC Name

7-(4-fluorophenyl)-1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-6-8-14(22)9-7-13)32-11-12-4-3-5-15(10-12)27(30)31/h3-10H,11H2,1-2H3

InChI Key

RVSYHQVABFMZSR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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